L-Lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-alanine
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Overview
Description
L-Lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-alanine is a peptide composed of five amino acids: lysine, leucine, valine, phenylalanine, and alanine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino terminus of the resin-bound amino acid.
Coupling: Addition of the next amino acid in the sequence, activated by reagents like HBTU or DIC.
Cleavage: Final removal of the peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.
Chemical Reactions Analysis
Types of Reactions
L-Lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-alanine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like lysine and phenylalanine.
Reduction: Reduction reactions can affect disulfide bonds if present in the peptide structure.
Substitution: Amino acid side chains can participate in substitution reactions, altering the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles and electrophiles depending on the specific substitution reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of lysine can lead to the formation of allysine, while reduction can restore disulfide bonds to free thiols.
Scientific Research Applications
L-Lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-alanine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or in peptide-based vaccines.
Industry: Utilized in the development of biodegradable materials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-valine: Another dipeptide with similar properties but shorter chain length.
L-Valyl-L-alanine: Similar in structure but with different amino acid sequence.
L-Phenylalanyl-L-valine: Contains phenylalanine and valine, similar to the target peptide but lacks lysine and leucine.
Uniqueness
L-Lysyl-L-leucyl-L-valyl-L-phenylalanyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. Its combination of hydrophobic and hydrophilic residues allows for versatile interactions in biological systems.
Properties
CAS No. |
192699-34-6 |
---|---|
Molecular Formula |
C29H48N6O6 |
Molecular Weight |
576.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C29H48N6O6/c1-17(2)15-22(33-25(36)21(31)13-9-10-14-30)27(38)35-24(18(3)4)28(39)34-23(16-20-11-7-6-8-12-20)26(37)32-19(5)29(40)41/h6-8,11-12,17-19,21-24H,9-10,13-16,30-31H2,1-5H3,(H,32,37)(H,33,36)(H,34,39)(H,35,38)(H,40,41)/t19-,21-,22-,23-,24-/m0/s1 |
InChI Key |
YBKFGZRXZFRGHG-DUSBTPNUSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
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